1-Chloro-2-(cyclopropylmethoxy)-4-iodobenzene
Description
1-Chloro-2-(cyclopropylmethoxy)-4-iodobenzene is a halogenated aromatic compound featuring a benzene ring substituted with chlorine (Cl), iodine (I), and a cyclopropylmethoxy group (-OCH₂C₃H₅). This structure confers unique steric and electronic properties, making it valuable in synthetic organic chemistry, particularly as an intermediate in pharmaceuticals and agrochemicals. The cyclopropylmethoxy group enhances metabolic stability compared to linear alkoxy substituents, while the iodine atom facilitates cross-coupling reactions (e.g., Suzuki or Ullmann couplings) .
Properties
IUPAC Name |
1-chloro-2-(cyclopropylmethoxy)-4-iodobenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClIO/c11-9-4-3-8(12)5-10(9)13-6-7-1-2-7/h3-5,7H,1-2,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJXSDVZXVRPNDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=C(C=CC(=C2)I)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClIO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.54 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Overview
The Williamson ether synthesis, an S<sub>N</sub>2 reaction between an alkoxide and alkyl halide, is ideal for forming the cyclopropylmethoxy group. For this compound, the strategy involves:
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Generating a phenoxide from 2-chloro-4-iodophenol.
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Reacting with cyclopropylmethyl bromide under basic conditions.
Representative Procedure:
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Substrate Preparation : 2-Chloro-4-iodophenol is synthesized via iodination of 2-chlorophenol using N-iodosuccinimide (NIS) in acetic acid (yield: ~75%).
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Etherification :
Optimization Considerations :
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Base Selection : Potassium carbonate minimizes side reactions compared to stronger bases like NaH.
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Solvent : DMF enhances solubility of the phenolic substrate but may require careful drying to prevent hydrolysis of the alkyl halide.
Mitsunobu Reaction: An Alternative Approach
Mechanism and Application
The Mitsunobu reaction enables ether formation between alcohols and phenols using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh<sub>3</sub>). This method avoids harsh basic conditions, making it suitable for acid-sensitive intermediates.
Procedure :
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2-Chloro-4-iodophenol (1.0 equiv), cyclopropylmethanol (1.5 equiv), DEAD (1.5 equiv), and PPh<sub>3</sub> (1.5 equiv) in tetrahydrofuran (THF) at 25°C for 24 hours.
Advantages :
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Higher functional group tolerance.
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Avoids alkoxide formation, reducing side reactions.
Industrial-Scale Production Insights
Solvent and Impurity Control
Large-scale synthesis prioritizes solvent recovery and impurity minimization. For example, replacing acetonitrile with methyl tert-butyl ether (MTBE) in reduction steps reduces side products like N-acetylated impurities.
Typical Protocol :
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Reduction Step : Use triethylsilane (Et<sub>3</sub>SiH) and BF<sub>3</sub>·Et<sub>2</sub>O in MTBE at 20°C for 17 hours.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| Williamson Synthesis | 68–72 | 95 | Cost-effective, scalable | Sensitive to moisture |
| Mitsunobu Reaction | 80–85 | 97 | Mild conditions, high yield | Expensive reagents |
| Halogen Exchange | 60–65 | 90 | Flexible halogen positioning | Multi-step, lower overall yield |
Chemical Reactions Analysis
Types of Reactions
1-Chloro-2-(cyclopropylmethoxy)-4-iodobenzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form amines.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Electrophilic Substitution: Reagents like bromine or sulfuric acid under controlled temperatures.
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in organic solvents.
Major Products
Biaryl Compounds: Formed through coupling reactions.
Amines and Quinones: Formed through reduction and oxidation reactions, respectively.
Scientific Research Applications
1-Chloro-2-(cyclopropylmethoxy)-4-iodobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for radiolabeled compounds in diagnostic imaging.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Chloro-2-(cyclopropylmethoxy)-4-iodobenzene involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecules. The pathways involved may include enzyme inhibition, receptor modulation, or disruption of cellular processes .
Comparison with Similar Compounds
Key Properties :
- Molecular Formula : C₁₀H₁₁ClIO
- Molecular Weight : ~309.6 g/mol (calculated).
- Substituent Effects : The electron-withdrawing Cl and I atoms deactivate the aromatic ring, directing electrophilic substitution to specific positions. The bulky cyclopropylmethoxy group influences regioselectivity in reactions .
Comparison with Structurally Similar Compounds
Structural Analogs and Substitution Patterns
The compound is compared to derivatives with similar halogenation or alkoxy/aryl groups (Table 1).
Table 1: Comparison of Key Structural and Physical Properties
Reactivity Trends :
Thermal and Solubility Properties
Table 2: Thermal and Solubility Data
Pharmaceutical Relevance
- 1-Chloro-2-(4-ethoxybenzyl)-4-iodobenzene : Key intermediate in dapagliflozin (SGLT2 inhibitor) synthesis. The ethoxybenzyl group improves binding affinity to target proteins .
- 1-Chloro-2-(cyclopropylmethoxy)-4-iodobenzene: Potential use in CNS drugs due to cyclopropane’s metabolic stability .
Research Findings and Challenges
- Synthetic Challenges : Steric hindrance from cyclopropylmethoxy complicates coupling reactions, requiring optimized catalysts (e.g., Pd(OAc)₂ with bulky ligands) .
- Stability : Iodine’s susceptibility to displacement necessitates low-temperature storage .
- Scalability : Multi-step synthesis of cyclopropylmethoxy derivatives increases production costs compared to simpler analogs .
Biological Activity
1-Chloro-2-(cyclopropylmethoxy)-4-iodobenzene is an organic compound classified under halogenated aromatic compounds. Its structure features a benzene ring substituted with a chlorine atom at the first position, a cyclopropylmethoxy group at the second position, and an iodine atom at the fourth position. The molecular formula is C10H10ClI0, with a molecular weight of approximately 316.6 g/mol. This unique combination of halogens makes it a compound of interest for various biological applications, although specific research on its biological activity remains limited.
The synthesis of 1-Chloro-2-(cyclopropylmethoxy)-4-iodobenzene can be achieved through several methodologies, often yielding high purity (70-90%) depending on the reaction conditions. The presence of both chlorine and iodine in its structure may enhance its reactivity towards biological targets, making it a candidate for further investigation in medicinal chemistry.
Biological Activity
Research on the biological activity of 1-Chloro-2-(cyclopropylmethoxy)-4-iodobenzene is sparse; however, compounds with similar structures exhibit various biological effects. Notably, halogenated compounds have been studied for their potential antimicrobial and antifungal properties.
Antimicrobial Activity
Compounds structurally related to 1-Chloro-2-(cyclopropylmethoxy)-4-iodobenzene have demonstrated significant antimicrobial activity. For example, studies on related halogenated pyrazoles have shown notable antifungal effects, suggesting that similar mechanisms may be applicable to this compound as well .
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-Bromo-2-(cyclopropylmethoxy)-4-bromobenzene | Contains bromine instead of chlorine and iodine | Higher reactivity due to bromine substituents |
| 1-Chloro-2-(isopropoxy)-4-iodobenzene | Isopropoxy group instead of cyclopropylmethoxy | Different steric hindrance affecting reactivity |
| 1-Chloro-2-(cyclohexylmethoxy)-4-iodobenzene | Cyclohexyl group instead of cyclopropyl | Larger cyclic structure may influence biological activity |
Case Studies
While direct case studies on 1-Chloro-2-(cyclopropylmethoxy)-4-iodobenzene are lacking, the following findings from related compounds provide insights into potential biological activities:
- Antifungal Activity : Research indicates that halogenated pyrazole derivatives exhibit significant antifungal properties against various fungal pathogens. The introduction of halogens has been linked to enhanced bioactivity due to increased reactivity and interaction with microbial targets .
- Anticancer Potential : Some halogenated compounds have displayed cytotoxic effects in cancer cell lines, particularly those containing bromine and chlorine substituents. These findings suggest that 1-Chloro-2-(cyclopropylmethoxy)-4-iodobenzene could be explored for similar anticancer properties .
- Synergistic Effects : The combination of certain pyrazole derivatives with conventional chemotherapeutics like doxorubicin has shown enhanced efficacy against cancer cells, indicating potential for developing combination therapies involving compounds like 1-Chloro-2-(cyclopropylmethoxy)-4-iodobenzene .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
